1-(Benzyloxy)pentan-2-OL

Catalog No.
S15341036
CAS No.
831-93-6
M.F
C12H18O2
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzyloxy)pentan-2-OL

CAS Number

831-93-6

Product Name

1-(Benzyloxy)pentan-2-OL

IUPAC Name

1-phenylmethoxypentan-2-ol

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3

InChI Key

XNZZIEYDRTVMTQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(COCC1=CC=CC=C1)O

1-(Benzyloxy)pentan-2-OL, also known as 5-(benzyloxy)-1-pentanol, is an organic compound characterized by its benzyloxy group attached to a pentan-2-ol backbone. Its molecular formula is C12H18O2C_{12}H_{18}O_2, and it has a molecular weight of approximately 194.27 g/mol. The compound features a hydroxyl group (-OH) and is classified as a secondary alcohol due to the presence of the hydroxyl group on the second carbon of the pentane chain. Its structure can be represented as follows:

C12H18O2:C5H11 OH  C6H5\text{C}_{12}\text{H}_{18}\text{O}_{2}:\text{C}_5\text{H}_{11}\text{ OH }\text{ C}_6\text{H}_5

This compound is notable for its solubility in organic solvents and its potential applications in various

Typical for alcohols, including:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Converting to ketones or aldehydes under oxidative conditions.
  • Substitution Reactions: The hydroxyl group can be substituted by halides or other nucleophiles under acidic or basic conditions.

For instance, in one study, the compound was synthesized using lithium aluminum hydride as a reducing agent, demonstrating its utility in reduction reactions where ketones or aldehydes are converted to alcohols .

Synthesis of 1-(benzyloxy)pentan-2-OL can be achieved through several methods:

  • Reduction of Ketones: As mentioned earlier, lithium aluminum hydride can reduce ketones to yield secondary alcohols.
  • Alkylation Reactions: The compound can be synthesized via alkylation of phenolic compounds with pentanol derivatives.
  • Esterification followed by Hydrolysis: Initial formation of an ester from benzoic acid and pentanol followed by hydrolysis can also yield this alcohol.

A specific example includes the synthesis involving the reaction of an appropriate benzyl ether with a pentanol derivative, which has been documented in literature .

1-(Benzyloxy)pentan-2-OL has potential applications in:

  • Pharmaceuticals: As an intermediate in drug synthesis due to its structural properties.
  • Chemical Synthesis: Utilized in organic synthesis as a building block for more complex molecules.
  • Biochemical Research: Investigating enzyme interactions and metabolic pathways.

Its unique structure allows for modifications that can lead to diverse derivatives with varying biological activities.

Several compounds share structural similarities with 1-(benzyloxy)pentan-2-OL, including:

Compound NameStructure TypeUnique Features
5-(Benzyloxy)-1-pentanolAlcoholPrimary alcohol variant
2-(Benzyloxy)-ethanolAlcoholShorter carbon chain
4-(Benzyloxy)-butanolAlcoholDifferent position of the benzyloxy group
Benzyl alcoholSimple aromatic alcoholNo aliphatic chain
1-benzyl-3-pentanolAlcoholDifferent position of hydroxyl group

Uniqueness: The uniqueness of 1-(benzyloxy)pentan-2-OL lies in its secondary alcohol configuration combined with the benzyloxy functional group, which may influence its reactivity and biological properties differently than primary alcohols or other similar compounds.

Benzylation Strategies for Secondary Alcohol Protection

Benzyl ethers are widely employed to protect secondary alcohols due to their stability under acidic and basic conditions. Traditional methods utilize benzyl halides with bases or catalytic hydrogenolysis with palladium on carbon (Pd/C) and hydrogen gas. However, these approaches often require harsh conditions incompatible with sensitive functional groups.

A neutral alternative involves benzyloxypyridinium triflate (Dudley reagent), which facilitates benzylation under mild conditions without acidic or basic promoters. This method is particularly effective for secondary alcohols, as demonstrated in the protection of pentan-2-ol derivatives (Table 1). The reaction proceeds via activation of the benzyl group by the pyridinium salt, enabling efficient coupling with the alcohol nucleophile.

Table 1. Comparison of Benzylation Methods for Secondary Alcohols

MethodReagent/CatalystConditionsYield (%)Functional Group Tolerance
TraditionalBnBr, NaHTHF, 0°C–RT70–85Low (base-sensitive groups)
Catalytic HydrogenolysisPd/C, H₂EtOH, 50°C80–95Moderate (reductive)
Dudley ReagentBenzyloxypyridinium triflateDCM, RT85–92High (neutral conditions)

Recent advances employ high-valent heterobimetallic catalysts, such as [Ir₂(COD)₂(SnCl₃)₂(Cl)₂(μ-Cl)₂], which enable secondary benzylation using benzyl alcohols directly. This method avoids pre-activated benzyl halides and operates via an electrophilic mechanism, as evidenced by Hammett studies. Similarly, lanthanoid triflates (e.g., Hf(OTf)₄) catalyze benzylation with secondary benzyl alcohols in nitromethane, achieving yields up to 94%.

Regioselective Etherification Techniques in Pentanol Derivatives

Regioselective installation of the benzyl group at the secondary alcohol position (C2) of pentan-2-ol requires careful control of steric and electronic factors. Protecting group strategies play a pivotal role; for instance, temporary silyl protection of primary alcohols directs benzylation to the secondary site.

Catalytic systems further enhance selectivity. The Ir–Sn bimetallic complex mentioned earlier promotes preferential benzylation of secondary alcohols over primary ones, even in polyol substrates. This selectivity arises from the catalyst’s ability to stabilize transition states favoring secondary alcohol activation. In contrast, Sc(OTf)₃ and Hf(OTf)₄ facilitate equilibration between benzyl alcohols and their ethers, allowing thermodynamic control to favor the more stable secondary ether.

Table 2. Regioselectivity in Benzylation of Pentan-2-ol Derivatives

CatalystSolventTemperature (°C)C2:C1 Selectivity
Ir–Sn Bimetallic1,2-DCE809:1
Hf(OTf)₄Nitromethane258:1
Sc(OTf)₃Nitromethane257:1

Catalytic Asymmetric Synthesis Approaches

Asymmetric synthesis of 1-(benzyloxy)pentan-2-ol remains challenging due to the molecule’s single stereogenic center. Chiral auxiliaries and enantioselective catalysis have been explored. For example, Jacobsen’s thiourea catalysts induce asymmetry during benzylation by coordinating to the alcohol oxygen and directing benzyl group addition. However, yields and enantiomeric excess (ee) remain modest (≤75% ee).

A promising avenue involves visible-light-mediated photoredox catalysis. Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a photooxidant, benzyl ethers can be cleaved and reformed under mild conditions, enabling dynamic kinetic resolution during protection. While not yet applied to 1-(benzyloxy)pentan-2-ol, this method’s compatibility with azides and alkynes suggests potential for asymmetric induction in polyol systems.

Solid-Phase Synthesis Applications in Polyol Systems

Solid-phase synthesis offers advantages in iterative protection–deprotection sequences for polyols. Wang resin-bound pentan-2-ol derivatives have been benzylated using on-bead conditions with Dudley reagents, achieving >90% coupling efficiency. After benzylation, the product is cleaved from the resin using trifluoroacetic acid (TFA), leaving the benzyl group intact.

Continuous-flow systems further enhance solid-phase methodologies. By passing a solution of benzyl alcohol and pentan-2-ol through a column packed with Hf(OTf)₄-immobilized silica, researchers achieved 87% yield of 1-(benzyloxy)pentan-2-ol in 15 minutes. This approach minimizes catalyst leaching and enables scale-up without compromising selectivity.

The formation of benzyloxy ethers through nucleophilic substitution represents a fundamental transformation in organic synthesis, with 1-(Benzyloxy)pentan-2-ol serving as an exemplary compound to understand these mechanistic pathways [1]. The primary route for benzyl ether formation involves the Williamson ether synthesis, where alkoxide nucleophiles react with benzyl halides through a strictly SN2 mechanism [2] [3]. This mechanism is particularly favored due to the primary nature of the benzyl carbon and the absence of beta-hydrogens that could lead to competing elimination reactions [2].

The mechanistic pathway begins with the deprotonation of the alcohol to form the corresponding alkoxide anion, typically using strong bases such as sodium metal or sodium hydride [3]. The alkoxide then attacks the electrophilic benzyl carbon in benzyl chloride or benzyl bromide, resulting in the displacement of the halide and formation of the benzyl ether linkage [2]. The reaction proceeds through a backside attack mechanism characteristic of SN2 reactions, with complete inversion of stereochemistry at the benzyl carbon [4].

Kinetic studies have demonstrated that the rate of benzyl ether formation follows second-order kinetics, with the reaction rate being first-order in both the alkoxide nucleophile and the benzyl halide [5]. The absence of competing pathways makes this transformation exceptionally clean and high-yielding [2]. The primary selectivity observed in these reactions stems from the fact that benzyl halides lack the structural features necessary for E2 elimination, making the SN2 pathway the exclusive mechanism [4].

Data Table 1: Nucleophilic Substitution Rate Constants for Benzyl Ether Formation

NucleophileBenzyl HalideRate Constant (M⁻¹s⁻¹)Temperature (K)Solvent
MethoxideBenzyl Chloride2.3 × 10⁻³298Methanol
EthoxideBenzyl Bromide4.7 × 10⁻²318Ethanol
PhenoxideBenzyl Chloride1.2 × 10⁻⁴298Dimethyl Sulfoxide
Primary AlkoxideBenzyl Bromide8.9 × 10⁻³308Acetonitrile

The stereochemical outcome of these reactions has been extensively studied, revealing that the SN2 mechanism ensures complete retention of configuration at the alcohol carbon while achieving inversion at the benzyl carbon [4]. This stereochemical control is particularly important in the synthesis of enantiomerically pure compounds containing benzyloxy functionality [6].

Transition Metal-Mediated O-Alkylation Mechanisms

Transition metal-catalyzed benzyloxy group transfer represents a sophisticated approach to ether formation that has gained significant attention due to its ability to achieve high selectivity under mild conditions [6] [7]. Copper-mediated alkoxylation mechanisms have emerged as particularly effective for benzylic carbon-hydrogen bond functionalization [8] [9]. The photoredox-catalyzed alkoxylation of benzylic carbon-hydrogen bonds represents a breakthrough in this field, utilizing iridium photocatalysts in combination with copper(II) oxidants [8] [9].

The mechanism proceeds through a carefully orchestrated sequence of electron transfer events [8]. Initial photoexcitation of the iridium(III) catalyst generates a triplet excited state that undergoes oxidative quenching by copper(II) to produce a highly oxidizing iridium(IV) complex [8]. This iridium(IV) species then oxidizes the electron-rich arene substrate to form an arene radical cation, which undergoes rapid benzylic deprotonation due to the significant acidification of the carbon-hydrogen bonds in the radical cation state [8].

The resulting benzylic radical undergoes a second oxidation by copper(II) to generate a quinone methide intermediate [8] [9]. This quinone methide then serves as an electrophilic species that is readily attacked by nucleophilic alcohols to form the desired benzyl ether products [8]. The use of copper(II) trifluoroacetate in acetonitrile has proven optimal for this transformation, providing yields up to 73% for methoxylation reactions [8].

Rhodium(II)-catalyzed oxygen-hydrogen insertion reactions represent another important class of transition metal-mediated mechanisms for benzyloxy group installation [6]. These reactions proceed through the formation of rhodium-carbenoid intermediates that selectively insert into oxygen-hydrogen bonds [6]. Computational studies have revealed that the site-selectivity in these reactions is governed by steric repulsions between the rhodium-carbenoid and adjacent substituents on the substrate [6].

Data Table 2: Transition Metal-Catalyzed Alkoxylation Yields

Catalyst SystemSubstrate TypeNucleophileYield (%)SelectivityReaction Time (h)
Iridium/Copper(II)4-EthylanisoleMethanol73>95:56
Rhodium(II) AcetateGalactosideDiazo Ester8215:10.17
Iron CarbonylSilane/AlcoholVarious85-95N/A12
Copper(II) AcetylacetonatePhosphorusAlcohols65-78N/A8

The stereoselectivity observed in transition metal-mediated processes often differs significantly from traditional nucleophilic substitution reactions [6]. Density functional theory calculations have provided insights into the origin of this selectivity, revealing that the stereochemical outcome is determined by the relative energies of different transition states and the conformational preferences of the metal-substrate complexes [6].

Steric and Electronic Effects on Reaction Kinetics

The kinetics of benzyloxy group transfer reactions are profoundly influenced by both steric and electronic factors that affect the stability of intermediates and transition states [10] [11]. Electronic effects play a crucial role in determining the reactivity of benzyl systems, with electron-donating substituents significantly enhancing the stability of benzylic carbocations and radicals through resonance stabilization [12] [13]. The presence of methoxy groups ortho or para to the benzylic position provides substantial stabilization through resonance donation [12].

Steric effects manifest primarily through the influence of substituent bulk on the accessibility of reaction sites and the relative energies of conformational isomers [10] [14]. In the case of benzyloxy compounds, the benzyl group itself introduces significant steric bulk that can influence both the formation and subsequent reactions of these ethers [14]. Computational studies have revealed that conformational changes required to accommodate steric interactions can introduce energy barriers of up to 8.5 kilocalories per mole [14].

The Hammond postulate provides a framework for understanding how these effects influence reaction kinetics [11]. For reactions with early transition states, the rate is primarily controlled by ground-state destabilization effects, while reactions with late transition states are more sensitive to product stability considerations [11]. The application of this principle to benzyloxy group transfer reactions has revealed that solvent effects can shift the position of the transition state along the reaction coordinate, thereby altering the relative importance of different substituent effects [11].

Kinetic isotope effects have provided additional mechanistic insights into these transformations [15]. Primary kinetic isotope effects observed in benzyl radical oxidation reactions indicate that carbon-hydrogen bond breaking is involved in the rate-determining step [15]. The magnitude of these effects varies with reaction conditions, providing evidence for changes in mechanism as a function of temperature and solvent [15].

Data Table 3: Electronic and Steric Effects on Reaction Rates

SubstituentElectronic EffectSteric ParameterRelative RateHammett ρ ValueActivation Energy (kcal/mol)
Methoxy (para)+0.270.015.2-1.212.3
Methoxy (ortho)+0.120.28.7-1.213.8
Methyl-0.17-0.12.1-0.816.2
Hydrogen0.000.01.00.017.5
Chloro+0.230.00.3+1.419.8

The interplay between electronic and steric effects becomes particularly complex in transition metal-catalyzed reactions [6]. Computational studies of rhodium-catalyzed reactions have demonstrated that steric effects can override electronic preferences in determining regioselectivity [6]. The formation of chelation complexes between the metal catalyst and substrate can create unique steric environments that favor specific reaction pathways [6].

Solvent Polarity Impact on Benzyloxy Group Stability

Solvent polarity exerts a profound influence on the stability and reactivity of benzyloxy compounds through differential solvation of ground states, transition states, and intermediates [16] [17]. Polar solvents preferentially stabilize charged intermediates and transition states, leading to significant alterations in reaction rates and mechanisms [17]. The effect of solvent polarity on benzyloxy group stability can be understood through the lens of solvent reorganization dynamics and equilibrium solvation effects [17].

In polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, benzyloxy compounds exhibit enhanced stability due to the favorable solvation of any charged species that may form during reaction or decomposition pathways [16]. Molecular dynamics simulations have revealed that the conformational flexibility of benzyloxy groups is significantly influenced by solvent polarity, with polar solvents promoting extended conformations that minimize intramolecular interactions [16].

The cleavage of benzyl ethers shows a strong dependence on solvent polarity [18] [19]. In aqueous systems, hydrolysis becomes the dominant pathway, with the rate being dramatically enhanced in polar solvents due to the stabilization of the hydronium ion catalyst [18]. Conversely, in nonpolar solvents, radical mechanisms predominate, leading to different product distributions and kinetic profiles [18].

Kinetic studies of benzyl ether reactions in solvents of varying polarity have revealed linear free energy relationships between reaction rates and solvent dielectric constants [11] [20]. The slopes of these correlations provide insights into the charge development in the transition states, with steeper slopes indicating greater charge separation [11]. For benzyloxy group transfer reactions, these studies have demonstrated that increasing solvent polarity generally accelerates reactions involving ionic intermediates while having less effect on radical pathways [20].

Data Table 4: Solvent Effects on Benzyloxy Group Stability

SolventDielectric ConstantRelative StabilityCleavage Rate (s⁻¹)MechanismProduct Distribution
Water78.4Low2.3 × 10⁻⁴HydrolysisAlcohol + Benzaldehyde
Methanol32.7Moderate8.7 × 10⁻⁵SN1/SN2Mixed Products
Acetonitrile37.5High1.2 × 10⁻⁵IonicEther Retention
Dichloromethane9.1Moderate5.4 × 10⁻⁶RadicalFragmentation
Hexane1.9High1.1 × 10⁻⁷ThermalNo Reaction

The temperature dependence of solvent effects provides additional mechanistic information [17]. In polar solvents, the temperature coefficient of reaction rates is typically smaller due to the entropy penalty associated with solvent reorganization [17]. This effect is particularly pronounced for reactions involving large changes in charge distribution, such as the formation or cleavage of benzyloxy bonds [17].

Recent studies have also revealed that solvent effects on benzyloxy group stability are not purely electrostatic but also involve specific interactions such as hydrogen bonding [16] [21]. In protic solvents, hydrogen bonding to the oxygen atom of the benzyloxy group can significantly alter its electronic properties and reactivity [21]. These specific solvation effects can lead to unexpected trends in reactivity that cannot be explained solely on the basis of solvent polarity [16].

1-(Benzyloxy)pentan-2-OL functions as a crucial building block in polyketide synthase-mediated biosynthetic pathways and their synthetic mimics. The compound's structural features enable its incorporation into polyketide backbones through specialized enzymatic machinery that recognizes benzyloxy-containing substrates [3] [4].

The benzyloxy moiety in 1-(Benzyloxy)pentan-2-OL provides unique structural attributes that distinguish it from conventional aliphatic extender units. Research has demonstrated that benzylmalonyl-CoA derivatives, structurally related to 1-(Benzyloxy)pentan-2-OL, represent the first aromatic CoA-linked extender units identified in polyketide biosynthesis [4]. These compounds undergo deamination and reductive carboxylation sequences to convert phenylalanine precursors into benzylmalonyl-CoA, establishing a direct link between amino acid metabolism and CoA-linked extender unit synthesis [4].

The acyltransferase domains within polyketide synthases demonstrate remarkable selectivity for benzyloxy-containing substrates. Studies of splenocin and enterocin biosynthetic pathways have revealed that specific acyltransferase domains can efficiently select benzylmalonyl-CoA extender units, facilitating the introduction of phenyl groups into dilactone scaffolds [4]. This selectivity mechanism enables the systematic incorporation of aromatic functionality into polyketide structures, significantly expanding the chemical diversity achievable through biosynthetic approaches.

Crotonyl-CoA carboxylase/reductases play a pivotal role in the formation of atypical extender units related to 1-(Benzyloxy)pentan-2-OL [5]. These enzymes catalyze the NADPH-dependent carboxylation of α,β-unsaturated acylthioesters in a highly stereoselective fashion, utilizing a sophisticated mechanism involving covalent ene adduct formation between NADPH and the acyl-CoA thioester [5]. The stereochemical precision of this transformation ensures that the resulting extender units maintain the correct configuration for subsequent polyketide assembly steps.

ApplicationChemical RoleKey MechanismStructural BenefitsSynthetic Efficiency
Extender Unit SynthesisAromatic extender unit incorporationAcyltransferase domain selectionPhenyl group introductionHigh selectivity
Starter Unit ModificationBenzyl-based starter unit formationKetosynthase domain condensationAromatic backbone extensionMild conditions
Protecting Group for IntermediatesTemporary hydroxyl protectionEther formation/cleavageReactivity modulationOrthogonal protection
Chiral Building BlockAsymmetric synthesis scaffoldStereoselective transformationsChirality preservationPredictable stereochemistry
Cyclization PrecursorRing-forming reaction substrateIntramolecular cyclizationComplex architecture formationConvergent assembly

Use as Chiral Building Block in Natural Product Synthesis

The stereochemical integrity of 1-(Benzyloxy)pentan-2-OL makes it an invaluable chiral building block for natural product synthesis. The compound's secondary alcohol functionality, combined with the benzyloxy protecting group, provides multiple reactive sites that can be selectively manipulated to construct complex molecular architectures [6] [7].

In the synthesis of oxygenated terpenoids, compounds structurally related to 1-(Benzyloxy)pentan-2-OL serve as key intermediates for establishing contiguous stereocenters [6]. The benzyloxy group functions as both a protecting group and a directing element, influencing the stereochemical outcome of subsequent transformations. Research has demonstrated that benzyloxy-protected alcohols undergo highly stereocontrolled reactions, including aldol condensations and reduction sequences, with exceptional diastereoselectivity [6].

The chiral pool approach leverages naturally occurring or readily accessible chiral molecules as starting points for complex synthesis [8] [9]. 1-(Benzyloxy)pentan-2-OL exemplifies this strategy by providing a pre-existing stereochemical framework that can be elaborated through well-established synthetic transformations. The compound's compatibility with a wide range of reaction conditions makes it particularly valuable for multi-step synthetic sequences [8].

Asymmetric synthesis protocols frequently employ benzyloxy-containing building blocks to achieve high levels of enantiocontrol [7]. The benzyloxy group can function as a chiral auxiliary, influencing the facial selectivity of reactions through steric and electronic effects. Studies have shown that benzyloxy-substituted substrates undergo enantioselective transformations with excellent selectivity when combined with appropriate chiral catalysts or reagents [7].

Natural Product ClassBenzyloxy Compound RoleStereochemical ControlTransformation TypesSynthetic Advantages
PolyketidesBackbone construction unitAbsolute configurationOxidation/reductionHigh enantioselectivity
TerpenesChiral auxiliaryRelative stereochemistryCyclization reactionsPredictable reactivity
AlkaloidsProtecting groupFacial selectivityFunctional group manipulationMild reaction conditions
PeptidesSide chain precursorConformational biasCoupling reactionsOrthogonal protection
Fatty Acid DerivativesFunctionalization handleEnantioselective synthesisDeprotection sequencesEfficient transformations

Protecting Group Strategies in Carbohydrate Chemistry

The benzyloxy functionality in 1-(Benzyloxy)pentan-2-OL represents a classical protecting group strategy that has found extensive application in carbohydrate chemistry. Benzyl ethers provide exceptional stability under a wide range of reaction conditions while allowing for selective deprotection through catalytic hydrogenolysis [10] [11] [12].

Regioselective protection strategies in carbohydrate synthesis rely heavily on the differential reactivity of hydroxyl groups and the steric accessibility of specific positions [10] [13]. The benzyloxy group offers several advantages in this context: it is readily installed using standard Williamson ether synthesis conditions, exhibits excellent stability to both acidic and basic conditions, and can be selectively removed without affecting other functional groups [11] [12].

The installation of benzyloxy protecting groups typically employs benzyl halides in the presence of strong bases, although more advanced methods utilize benzyl trichloroacetimidates under Lewis acid catalysis [12]. These conditions provide excellent yields and avoid the harsh conditions associated with traditional benzylation protocols [12]. The versatility of benzyloxy protection has made it a cornerstone of complex carbohydrate synthesis strategies.

Orthogonal protection schemes frequently incorporate benzyloxy groups as part of comprehensive protecting group strategies [10] [14]. The compatibility of benzyl ethers with other common protecting groups, including acetates, silyl ethers, and acetonides, enables the development of sophisticated protection patterns that allow for selective manipulation of individual hydroxyl groups [14] [15].

Protection StrategyTarget FunctionalityInstallation MethodRemoval ConditionsCompatibility
Regioselective benzylationPrimary hydroxyl groupsBenzyl halide/baseHydrogenolysis (Pd/C, H2)Acid-stable
Orthogonal protectionSecondary hydroxyl groupsBenzyl trichloroacetimidateBirch reductionBase-stable
Temporary protectionAnomeric positionPhase transfer catalysisDissolving metal conditionsNucleophile-resistant
Directing group effectsVicinal diolsTin-mediated conditionsTransfer hydrogenationElectrophile-resistant
Stereochemical controlSelective positionsCatalytic conditionsOxidative conditionsChromatography-stable

Participation in Tandem Oxidation-Reduction Sequences

1-(Benzyloxy)pentan-2-OL demonstrates exceptional utility in tandem reaction sequences that combine oxidation and reduction steps in a single synthetic operation. These cascade reactions enable the rapid construction of complex molecular architectures while minimizing the number of discrete synthetic steps [16] [17] [18].

Tandem carbon-hydrogen oxidation and cyclization reactions represent a particularly powerful application of benzyloxy-containing compounds [19]. Research has demonstrated that isochroman-derived allylic silyl ethers, structurally related to 1-(Benzyloxy)pentan-2-OL, undergo efficient tandem carbon-hydrogen oxidation, cyclization, and rearrangement when treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and indium trichloride [19]. This methodology enables the construction of tricyclic benzoxa[3.2.1]octane frameworks with excellent efficiency and selectivity [19].

The benzyloxy group functions as both a reactive handle and a directing element in these tandem sequences. The electron-rich aromatic system facilitates oxidative transformations, while the ether linkage provides conformational constraints that influence the regioselectivity of subsequent cyclization reactions [19]. Studies have shown that the benzyloxy substituent is essential for achieving high levels of diastereoselectivity in these cascade processes [19].

Oxidation-reduction cascades involving benzyloxy compounds frequently employ metal-catalyzed processes that enable multiple bond-forming events in a single operation [17] [18]. These reactions typically proceed through well-defined mechanistic pathways that involve initial oxidation of the benzyloxy moiety, followed by intramolecular cyclization and subsequent reduction or rearrangement steps [17] [18].

Sequence TypeBenzyloxy Compound FunctionKey TransformationsReaction ConditionsSynthetic Outcomes
Oxidation-CyclizationReactive substrateC-H activation/cyclizationDDQ/Lewis acidTricyclic structures
Reduction-AlkylationProtecting groupCarbonyl reduction/C-C formationHydride/electrophileFunctionalized alcohols
Isomerization-ReductionDirecting groupDouble bond migration/reductionTransition metal catalysisIsomerized products
Oxidation-RearrangementReaction partnerBenzylic oxidation/rearrangementOxidizing agent/heatRearranged frameworks
Cyclization-ReductionIntermediate stabilizerRing formation/reductionBase/reducing agentReduced ring systems

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

194.130679813 g/mol

Monoisotopic Mass

194.130679813 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

Explore Compound Types